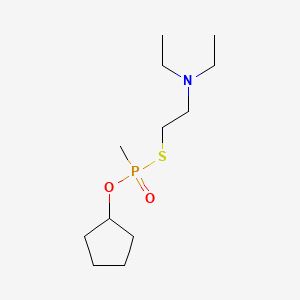
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester is a chemical compound with the molecular formula C₁₁H₂₆NO₂PS It is a member of the phosphonothioate family, which are organophosphorus compounds containing a phosphonothioic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester typically involves the reaction of methyl phosphonothioic dichloride with 2-diethylaminoethanol and cyclopentanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The general reaction scheme is as follows:
Step 1: Methyl phosphonothioic dichloride is reacted with 2-diethylaminoethanol in the presence of a base such as triethylamine to form the intermediate S-(2-diethylaminoethyl) methylphosphonothioate.
Step 2: The intermediate is then reacted with cyclopentanol in the presence of a base to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert the compound into this compound derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products Formed
Oxidation: Phosphonothioic acid derivatives.
Reduction: Reduced phosphonothioic acid esters.
Substitution: Substituted phosphonothioic acid esters with various functional groups.
Wissenschaftliche Forschungsanwendungen
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases and other enzymes that interact with phosphorus-containing compounds.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The specific pathways involved depend on the enzyme and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester can be compared with other similar compounds, such as:
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-ethyl ester: Similar structure but with an ethyl ester group instead of a cyclopentyl ester group.
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-2-methylpropyl ester: Contains a 2-methylpropyl ester group instead of a cyclopentyl ester group.
Uniqueness
The uniqueness of this compound lies in its specific ester group, which can influence its chemical reactivity, biological activity, and potential applications. The cyclopentyl ester group may provide distinct steric and electronic properties compared to other ester groups, making this compound valuable for specific research and industrial applications.
Biologische Aktivität
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-cyclopentyl ester, also known by its CAS number 93240-66-5, is a compound that has garnered attention for its potential biological activity. This article explores the compound's chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₂H₂₆N₁O₂P₁S
- Molecular Weight : 267.368 g/mol
- IUPAC Name : this compound
- CAS Registry Number : 93240-66-5
Biological Activity Overview
Phosphonothioic acid derivatives are known for their interactions with biological systems, particularly in the context of neuropharmacology and toxicology. The compound has been studied for its effects on neurotransmitter systems and potential applications in pharmacological contexts.
The biological activity of phosphonothioic acids often involves inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can lead to increased levels of acetylcholine in synaptic clefts, affecting neuromuscular transmission and cognitive functions.
Case Studies and Experimental Data
- Neurotoxicity Studies :
- In Vitro Assays :
- Pharmacokinetics :
Data Table: Summary of Biological Activities
Eigenschaften
CAS-Nummer |
93240-66-5 |
|---|---|
Molekularformel |
C12H26NO2PS |
Molekulargewicht |
279.38 g/mol |
IUPAC-Name |
2-[cyclopentyloxy(methyl)phosphoryl]sulfanyl-N,N-diethylethanamine |
InChI |
InChI=1S/C12H26NO2PS/c1-4-13(5-2)10-11-17-16(3,14)15-12-8-6-7-9-12/h12H,4-11H2,1-3H3 |
InChI-Schlüssel |
PMVOUPZOZITGTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCSP(=O)(C)OC1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















